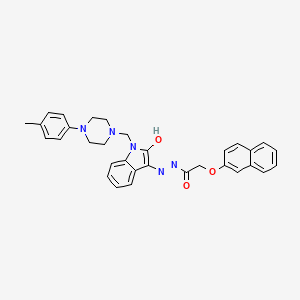
Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analyse Chemischer Reaktionen
Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being investigated for its potential therapeutic effects, including its role as an anti-cancer agent. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Indolin-2,3-dione, 1-(4-p-tolyl-1-piperazinylmethyl)-, 3-(2-naphthyloxy)acetylhydrazone is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include Indolin-2,3-dione, 1-morpholinomethyl-, 3-(2-naphthyloxy)acetylhydrazone, which shares a similar core structure but differs in its substituents .
Eigenschaften
CAS-Nummer |
81215-52-3 |
|---|---|
Molekularformel |
C32H31N5O3 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
N-[2-hydroxy-1-[[4-(4-methylphenyl)piperazin-1-yl]methyl]indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C32H31N5O3/c1-23-10-13-26(14-11-23)36-18-16-35(17-19-36)22-37-29-9-5-4-8-28(29)31(32(37)39)34-33-30(38)21-40-27-15-12-24-6-2-3-7-25(24)20-27/h2-15,20,39H,16-19,21-22H2,1H3 |
InChI-Schlüssel |
KWBZNJAXBMDBON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)COC5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


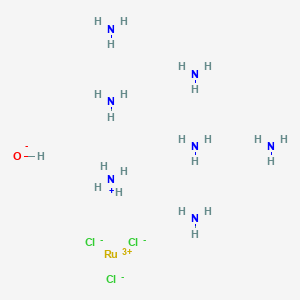
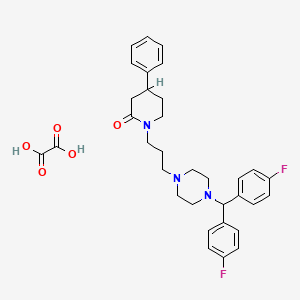
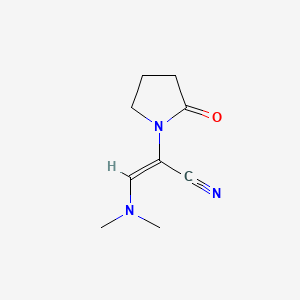
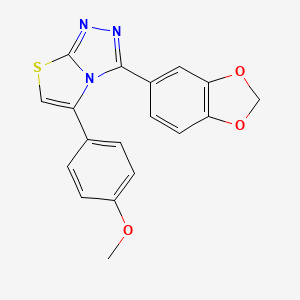
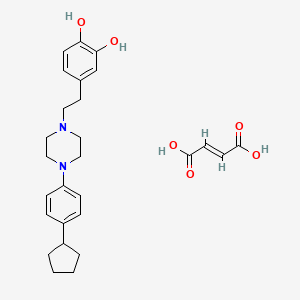
![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
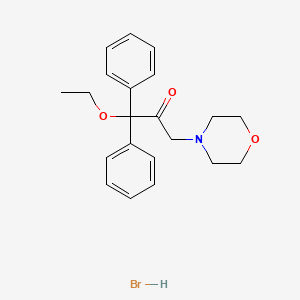
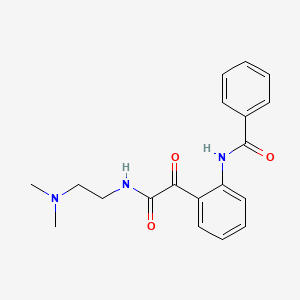
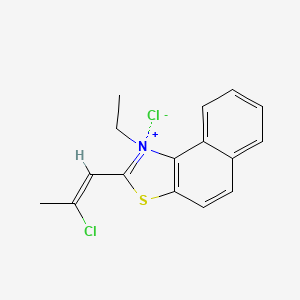
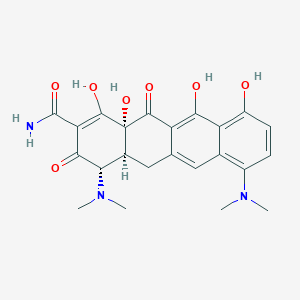
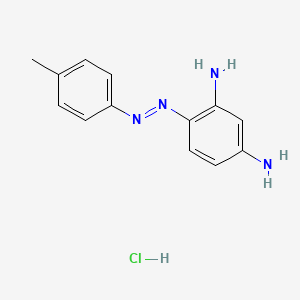
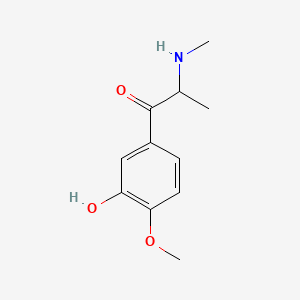
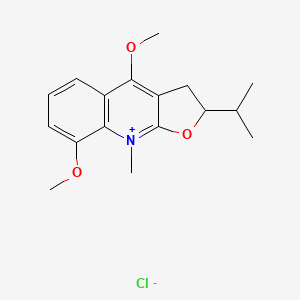
![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
